![molecular formula C19H11F3N4O3 B3005685 1-phenyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1251581-88-0](/img/structure/B3005685.png)
1-phenyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
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Overview
Description
The compound "1-phenyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one" is a heterocyclic molecule that is part of a broader class of compounds with potential biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential medicinal applications due to the presence of the oxadiazole and pyridazine moieties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of pyrazole, pyridazinone, and oxazinone derivatives has been achieved through reactions involving dihydrofurandione and phenylhydrazine derivatives . Similarly, oxadiazolopyridazine trioxides have been synthesized using hydroxyiminomethyl-oxadiazole oxides and a mixture of nitric and trifluoroacetic acids . These methods provide a foundation for the synthesis of complex molecules like the one , which may involve multiple steps including cyclization and oxidative processes.
Molecular Structure Analysis
The molecular structure of oxadiazolopyridazine derivatives has been characterized using techniques such as single-crystal X-ray diffraction, which revealed planar molecules with specific bond lengths and angles . These structural features are crucial for understanding the chemical behavior and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For example, the synthesis of oxadiazole scaffolds has been achieved through iodine-catalyzed oxidative cyclization of hydrazone derivatives . This indicates that the compound may also undergo similar chemical reactions, which could be utilized for further functionalization or for the synthesis of more complex derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, with some oxadiazole derivatives showing strong antioxidant activity . Additionally, the synthesis of oxadiazaphosphepinoquinolinones and related compounds has been reported, with some exhibiting higher antioxidant activities than standard antioxidants . These findings suggest that the compound "1-phenyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one" may also possess notable physical and chemical properties, which could be relevant for its potential use as a medicinal agent.
properties
IUPAC Name |
1-phenyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4O3/c20-19(21,22)28-14-8-6-12(7-9-14)17-23-18(29-25-17)16-15(27)10-11-26(24-16)13-4-2-1-3-5-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJIFZQLZUUFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one |
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